molecular formula C27H24N2O4S2 B11623440 Ethyl 4-(4-methylphenyl)-2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)thiophene-3-carboxylate

Ethyl 4-(4-methylphenyl)-2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)thiophene-3-carboxylate

Cat. No.: B11623440
M. Wt: 504.6 g/mol
InChI Key: HDRVLPGITZFJMO-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHYLPHENYL)-2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, a phenylformamido group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Phenylformamido Group: This step can be achieved through a formylation reaction followed by amination with aniline.

    Coupling with the Ethyl Ester: The final step involves esterification with ethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-METHYLPHENYL)-2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

ETHYL 4-(4-METHYLPHENYL)-2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: Investigation of its interactions with biological macromolecules for potential therapeutic uses.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structural features allow it to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-METHYLPHENYL)-2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE
  • ETHYL 4-(4-METHYLPHENYL)-2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(FURAN-2-YL)ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE
  • ETHYL 4-(4-METHYLPHENYL)-2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(PYRIDIN-2-YL)ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 4-(4-METHYLPHENYL)-2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE is unique due to the presence of both thiophene and phenylformamido groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C27H24N2O4S2

Molecular Weight

504.6 g/mol

IUPAC Name

ethyl 2-[(1-benzamido-2-oxo-2-thiophen-2-ylethyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C27H24N2O4S2/c1-3-33-27(32)22-20(18-13-11-17(2)12-14-18)16-35-26(22)29-24(23(30)21-10-7-15-34-21)28-25(31)19-8-5-4-6-9-19/h4-16,24,29H,3H2,1-2H3,(H,28,31)

InChI Key

HDRVLPGITZFJMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(C(=O)C3=CC=CS3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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